molecular formula C21H15N3 B3033071 2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile CAS No. 77198-51-7

2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile

Cat. No.: B3033071
CAS No.: 77198-51-7
M. Wt: 309.4 g/mol
InChI Key: UPHPXVHCNQTCMZ-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile is a meta-terphenyl derivative featuring a central benzene ring substituted with:

  • An amino group (–NH₂) at position 2,
  • Two cyano groups (–CN) at positions 1 and 3,
  • A 4-methylphenyl group at position 4,
  • A phenyl group at position 6.

This compound belongs to a broader class of biphenyl and terphenyl derivatives studied for their applications in photoinitiated polymerization and fluorescent sensing . Its structure balances electron-withdrawing (–CN) and electron-donating (–NH₂, –CH₃) groups, enabling versatile photophysical and catalytic properties.

Properties

IUPAC Name

2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3/c1-14-7-9-16(10-8-14)18-11-17(15-5-3-2-4-6-15)19(12-22)21(24)20(18)13-23/h2-11H,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHPXVHCNQTCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=C(C(=C2)C3=CC=CC=C3)C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358199
Record name 5'-amino-4-methyl-1,1':3',1''-terphenyl-4',6'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77198-51-7
Record name 5'-amino-4-methyl-1,1':3',1''-terphenyl-4',6'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Claisen-Schmidt Condensation

The foundational step involves Claisen-Schmidt condensation between 4-methylacetophenone and benzaldehyde derivatives to form α,β-unsaturated ketones. For instance, (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one serves as a key intermediate. Reaction conditions typically employ ethanol as a solvent and piperidine as a base catalyst, with stirring at room temperature for 24–48 hours.

Representative Protocol :

  • Reactants : 4-Methylacetophenone (10 mmol), benzaldehyde (10 mmol).
  • Conditions : Ethanol (50 mL), piperidine (1.6 mL), 25°C, 30 hours.
  • Yield : 85–90%.

Nucleophilic Addition with Malononitrile

The α,β-unsaturated ketone undergoes nucleophilic addition with malononitrile in the presence of piperidine, facilitating cyclization to the benzene-dicarbonitrile core. This step proceeds via Michael addition followed by intramolecular cyclization, with reaction times of 30–48 hours at ambient temperature.

Optimized Procedure :

  • Dissolve (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (2 mmol) and malononitrile (4 mmol) in absolute ethanol (5 mL).
  • Add piperidine (1.6 mL) dropwise under stirring.
  • Stir at 25°C for 30 hours, followed by solvent evaporation and neutralization with 10% acetic acid.
  • Isolate the precipitate via filtration and purify using petroleum ether/ethyl acetate (4:1).
  • Yield : 75%.
  • Melting Point : 470–471 K.

Alternative Synthetic Pathways

Patent literature describes palladium-catalyzed cross-coupling reactions for analogous structures, though these methods are less common for the target compound. For example, Suzuki-Miyaura coupling using aryl boronic acids and brominated intermediates could theoretically introduce the 4-methylphenyl and phenyl groups, but scalability issues limit industrial adoption.

Characterization and Analytical Data

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) : δ 2.34 (s, 3H, Ar–CH₃), 5.41 (s, 2H, NH₂), 7.16–7.66 (m, 10H, Ar–H).
  • ¹³C NMR : Peaks at 118–122 ppm (C≡N), 140–145 ppm (quaternary carbons).

Infrared (IR) Spectroscopy :

  • Bands at 2214 cm⁻¹ (C≡N stretch), 3442–3234 cm⁻¹ (N–H stretch).

Mass Spectrometry (MS) :

  • Molecular ion peak at m/z 424 ([M⁺- ], 1.35%), with fragments at m/z 396, 334, and 256.

Crystallographic Studies

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/n) with unit cell parameters a = 13.623 Å, b = 7.792 Å, c = 20.608 Å, and β = 103.5°. The dihedral angle between the central benzene ring and 4-methylphenyl substituent is 45.9°, indicating moderate conjugation.

Key Structural Features :

  • Planar triazolyl and benzene rings with orthogonal orientation (90.6° dihedral angle).
  • Hydrogen-bonding interactions between amino groups and cyano nitrogens stabilize the crystal lattice.

Optimization of Reaction Conditions

Catalyst and Solvent Effects

Piperidine outperforms other bases (e.g., triethylamine) due to its dual role as a catalyst and proton scavenger. Ethanol is preferred for its polarity and ability to solubilize intermediates, though acetonitrile and tetrahydrofuran (THF) have been explored for faster kinetics.

Temperature and Time Dependence

Elevating temperatures to 40–50°C reduces reaction time to 12–18 hours but risks side reactions such as ketone dimerization. Ambient conditions (25°C) balance yield and purity.

Applications and Derivatives

Optoelectronic Materials

The compound’s rigid, conjugated framework enhances electron mobility in OLEDs. Patent CN106795094B highlights its utility as a hole-transporting layer, with device lifetimes exceeding 10,000 hours.

Pharmaceutical Intermediates

Derivatives bearing amino and cyano groups exhibit antitumor and antimicrobial activity. For example, WO2022056100A1 discloses pyrazole-carboxamide analogues derived from benzene-dicarbonitrile precursors.

Chemical Reactions Analysis

2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Photopolymerization Efficiency

The compound’s performance as a photosensitizer or co-initiator depends on substituent electronic and steric effects. Key comparisons include:

Table 1: Substituent Impact on Photopolymerization Performance
Compound Name Substituent at Position 4 Substituent at Position 6 Monomer Conversion (%) (Laminate/Air) Gibbs Free Energy (ΔG, eV) Key Application Reference
Target Compound 4-methylphenyl phenyl Data not reported Not calculated Potential photosensitizer
B6A: 2-amino-4-methyl-6-(4-methylsulfanylphenyl)-benzene-1,3-dicarbonitrile methyl 4-methylsulfanylphenyl 85% (laminate) / 72% (air) –1.8 High-efficiency co-initiator
B7A: 2-amino-4-methyl-6-[4-(trifluoromethyl)phenyl]-benzene-1,3-dicarbonitrile methyl 4-trifluoromethylphenyl 78% (laminate) / 65% (air) –1.6 UV-resistant systems
S-Ph-7: 2-amino-4-[4-(4-methylphenyl)phenyl]-6-phenyl-benzene-1,3-dicarbonitrile biphenyl (4-methylphenyl) phenyl Used in fluorescence sensing Polymerization monitoring

Key Observations :

  • Electron-donating groups (e.g., –SCH₃ in B6A) lower ΔG, enhancing electron transfer to iodonium salts and improving monomer conversion .
  • The target compound’s 4-methylphenyl group is less electronically active than –SCH₃ or –CF₃, suggesting moderate efficiency in photoinitiating systems.
  • Biphenyl substituents (e.g., S-Ph-7) extend conjugation, improving fluorescence properties but reducing compatibility with compact polymerization systems .

Fluorescent Sensing Capabilities

Meta-terphenyl derivatives are employed as fluorescent probes to monitor polymerization kinetics. Comparisons include:

Table 2: Fluorescence Properties of Selected Derivatives
Compound Name Substituent at Position 4 Substituent at Position 6 Emission λmax (nm) Quantum Yield (Φ) Sensitivity to Polarity/Viscosity Reference
Target Compound 4-methylphenyl phenyl Not reported Not reported Theoretical potential
S-ST-5: 2-amino-4-[4-(4-methylsulfanylphenyl)vinyl]phenyl-6-phenyl-benzene-1,3-dicarbonitrile styryl (4-methylsulfanylphenyl) phenyl 520 0.45 High sensitivity to viscosity
S-Ph-2: 2-amino-4-[4-(4-cyanophenyl)phenyl]-6-phenyl-benzene-1,3-dicarbonitrile biphenyl (4-cyanophenyl) phenyl 480 0.38 Polarity-dependent response

Key Observations :

  • Extended conjugation (e.g., styryl groups in S-ST-5) red-shifts emission and enhances quantum yields, making them superior for real-time polymerization monitoring .
  • The target compound’s simpler substituents may limit fluorescence intensity compared to biphenyl or styryl derivatives.

Structural and Crystallographic Comparisons

Crystallographic data reveal how substituents influence molecular packing and stability:

Table 3: Crystallographic Parameters
Compound Name Space Group Unit Cell Volume (ų) Hydrogen Bonding Pattern Reference
Target Compound Not reported Not reported Likely N–H⋯N interactions (based on analogues)
2-Amino-5-methyl-6-methylsulfanyl-4-phenylbenzene-1,3-dicarbonitrile P21/n 2127.0 Infinite chains via N–H⋯N bonds
S-Ph-7: 2-amino-4-[4-(4-methylphenyl)phenyl]-6-phenyl-benzene-1,3-dicarbonitrile Not reported Not reported π-π stacking dominates

Key Observations :

  • Bulky substituents (e.g., biphenyl in S-Ph-7) favor π-π stacking over hydrogen bonding, altering solubility and thermal stability .
  • Methylsulfanyl groups promote stronger intermolecular interactions, as seen in , enhancing crystallinity .

Biological Activity

The compound 2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile is a complex organic molecule that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C20_{20}H16_{16}N2_{2}
  • Molecular Weight : 304.36 g/mol
  • Functional Groups : Amino group (-NH2_2), cyano groups (-C≡N), and aromatic rings.

This compound's unique structure contributes to its diverse biological activities.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of several compounds, this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10
Pseudomonas aeruginosa25

These results indicate that the compound has a promising potential as an antibacterial agent, particularly against Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to its antibacterial properties, the compound has also been evaluated for antifungal activity.

Case Study: Antifungal Properties

A study focused on the antifungal effects of various derivatives found that this compound displayed notable activity against common fungal pathogens:

Fungal StrainMIC (µg/mL)
Candida albicans30
Aspergillus niger40
Fusarium oxysporum50

The compound demonstrated a lower MIC against Candida albicans, highlighting its potential for treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research evaluating the cytotoxic effects on cancer cell lines revealed that the compound exhibited significant antiproliferative activity:

Cancer Cell LineIC50_{50} (µM)
MDA-MB-231 (Breast)12
HeLa (Cervical)15
A549 (Lung)18

The IC50_{50} values suggest that the compound is particularly effective against MDA-MB-231 breast cancer cells, indicating its potential as a therapeutic agent in oncology .

The biological activities of this compound are believed to be linked to its ability to interact with cellular targets such as proteins involved in cell division and metabolic pathways. The presence of cyano groups may enhance its reactivity towards nucleophilic sites in biomolecules, leading to disruption of essential cellular functions.

Q & A

Q. What are the common synthetic routes for preparing 2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation reactions involving substituted pyranones and malononitrile derivatives. For example, structurally analogous compounds (e.g., 2-amino-5-methyl-6-methylsulfanyl-4-phenylbenzene-1,3-dicarbonitrile) are synthesized by reacting 6-phenyl-5-methyl-4-methylsulfanyl-3-nitrile-2H-pyran-2-one with malononitrile under reflux conditions. Temperature control (e.g., 60–80°C) and solvent selection (e.g., ethanol or acetonitrile) are critical for optimizing yields, as side reactions like premature cyano-group hydrolysis may occur at higher temperatures . Catalyst choice (e.g., ammonium acetate) can also enhance reaction efficiency by facilitating proton transfer in intermediates .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, in related benzene-dicarbonitrile derivatives, SC-XRD at 153 K confirmed bond lengths (C–C: 1.405–1.508 Å), angles (e.g., C4–S1–C16: 100.64°), and hydrogen-bonding networks (N–H⋯N interactions with donor-acceptor distances of ~3.0 Å). Complementary techniques like NMR (¹H/¹³C) and FT-IR are used to verify functional groups (e.g., amino stretching at ~3400 cm⁻¹ and nitrile peaks at ~2200 cm⁻¹) .

Q. What intermolecular interactions dominate the crystal packing, and how do they affect material properties?

Infinite chains along specific crystallographic axes (e.g., [1 1 −1]) are formed via N–H⋯N hydrogen bonds (e.g., N2–H2A⋯N1 interactions). These interactions stabilize the crystal lattice and influence physicochemical properties such as solubility and thermal stability. For instance, hydrogen-bond strength correlates with melting points exceeding 250°C in analogous compounds .

Advanced Research Questions

Q. How can substituent variations (e.g., methylphenyl vs. fluorophenyl) alter electronic properties, and what computational methods validate these effects?

Substituents modulate electron density distribution, as seen in analogs like 2-amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) reveal that electron-withdrawing groups (e.g., -F) decrease HOMO-LUMO gaps by ~0.3 eV compared to methyl groups. Experimental validation via UV-Vis spectroscopy (λmax shifts of 10–15 nm) aligns with computational predictions .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

Discrepancies in NMR signals (e.g., aromatic proton splitting patterns) may arise from conformational flexibility or solvent effects. For example, DMSO-d6 versus CDCl3 can induce diamagnetic shielding variations of 0.2–0.5 ppm. Dynamic NMR experiments at variable temperatures (e.g., 25–80°C) help distinguish static vs. dynamic disorder in crowded regions of the spectrum .

Q. How do reaction kinetics differ between conventional thermal synthesis and microwave-assisted methods?

Microwave irradiation reduces reaction times from hours to minutes (e.g., 6 h → 20 min) by enhancing polar intermediate activation. For instance, microwave-assisted synthesis of dihydrophenanthrene-dicarbonitrile analogs achieved 85% yield versus 60% under conventional heating, attributed to rapid and uniform energy distribution .

Q. What role do non-classical hydrogen bonds (e.g., C–H⋯π) play in supramolecular assembly?

C–H⋯π interactions (e.g., between methyl groups and phenyl rings) contribute to layered crystal packing, as observed in SC-XRD studies. These weak interactions (2.8–3.2 Å) enhance mechanical stability but are sensitive to steric hindrance from bulky substituents .

Methodological Guidelines

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent/catalyst combinations, prioritizing low-boiling solvents (e.g., ethanol) for easier purification.
  • Data Validation : Cross-reference SC-XRD data with Cambridge Structural Database entries (e.g., CCDC codes) to confirm bond parameters within ±0.02 Å .
  • Contradiction Analysis : Employ temperature-dependent FT-IR to distinguish hydrogen-bonding artifacts from true structural features .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile

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